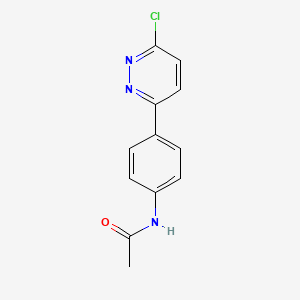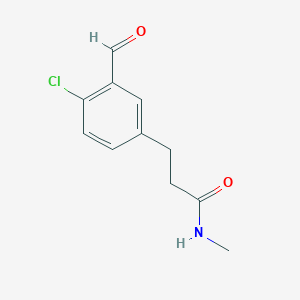
3-(4-chloro-3-formylphenyl)-N-methylpropionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chloro-3-formylphenyl)-N-methylpropionamide is an organic compound that belongs to the class of amides It features a chloro-substituted benzene ring with a formyl group and a propionamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-formylphenyl)-N-methylpropionamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-formylbenzaldehyde and N-methylpropionamide.
Condensation Reaction: The formyl group of 4-chloro-3-formylbenzaldehyde reacts with the amide group of N-methylpropionamide under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
3-(4-chloro-3-formylphenyl)-N-methylpropionamide undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-(4-chloro-3-carboxyphenyl)-N-methylpropionamide.
Reduction: 3-(4-chloro-3-hydroxyphenyl)-N-methylpropionamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(4-chloro-3-formylphenyl)-N-methylpropionamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor for more complex molecules.
作用机制
The mechanism of action of 3-(4-chloro-3-formylphenyl)-N-methylpropionamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways by binding to key proteins, thereby influencing cellular processes such as apoptosis, proliferation, or differentiation.
相似化合物的比较
Similar Compounds
4-chloro-3-formylbenzaldehyde: Shares the chloro and formyl groups but lacks the amide moiety.
N-methylpropionamide: Contains the amide group but lacks the aromatic ring with chloro and formyl substituents.
3-(4-chloro-3-hydroxyphenyl)-N-methylpropionamide: A reduced form of the target compound with a hydroxyl group instead of a formyl group.
Uniqueness
3-(4-chloro-3-formylphenyl)-N-methylpropionamide is unique due to the presence of both the chloro-substituted aromatic ring and the formyl group, which confer specific reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry.
属性
分子式 |
C11H12ClNO2 |
|---|---|
分子量 |
225.67 g/mol |
IUPAC 名称 |
3-(4-chloro-3-formylphenyl)-N-methylpropanamide |
InChI |
InChI=1S/C11H12ClNO2/c1-13-11(15)5-3-8-2-4-10(12)9(6-8)7-14/h2,4,6-7H,3,5H2,1H3,(H,13,15) |
InChI 键 |
MIQUDXNCIVIEQN-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)CCC1=CC(=C(C=C1)Cl)C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
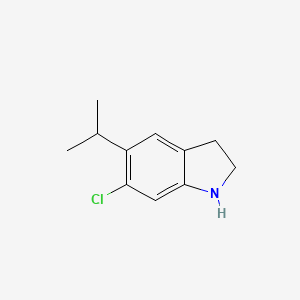




![1H-Pyrrolo[2,3-b]pyridine, 5-nitro-2-(trifluoromethyl)-](/img/structure/B8282502.png)


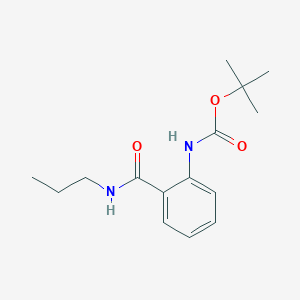
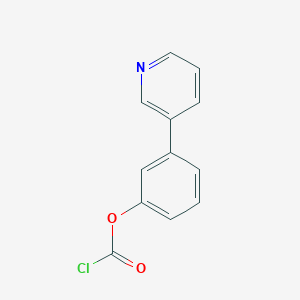
![1-[(p-Aminophenyl)sulfonyl]-4-[(2,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B8282552.png)
